molecular formula C2H3ClN4 B187843 5-chloro-1H-1,2,4-triazol-3-amine CAS No. 130631-49-1

5-chloro-1H-1,2,4-triazol-3-amine

Cat. No. B187843
M. Wt: 118.52 g/mol
InChI Key: CZYCHLFFXNRBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1H-1,2,4-triazol-3-amine is a unique heterocyclic compound that is part of an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 5-chloro-1H-1,2,4-triazol-3-amine involves the use of succinic anhydride, aminoguanidine hydrochloride, and other starting materials . This method provides the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtains different products with structural diversity .


Molecular Structure Analysis

The molecular formula of 5-chloro-1H-1,2,4-triazol-3-amine is C2H3ClN4 . The InChI code is 1S/C2H3ClN4/c3-1-5-2(4)7-6-1/h(H3,4,5,6,7) and the InChI key is CZYCHLFFXNRBGV-UHFFFAOYSA-N . The Canonical SMILES is C1(=NNC(=N1)Cl)N .


Chemical Reactions Analysis

The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The molecular weight of 5-chloro-1H-1,2,4-triazol-3-amine is 118.52 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Topological Polar Surface Area is 67.6 Ų .

Scientific Research Applications

1,2,4-Triazole compounds, including 5-chloro-1H-1,2,4-triazol-3-amine, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

  • Pharmaceutical Chemistry : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
  • Antibacterial Agents : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .
  • Agrochemistry : 1,2,4-Triazoles are also used in agrochemistry .
  • Materials Sciences : 1,2,4-Triazoles have applications in materials sciences .
  • Organic Catalysts : 1,2,4-Triazoles can be used as organic catalysts .
  • Antiviral Agents : Triazole compounds have been used in the synthesis of antiviral drugs . For example, Ribavirin is a triazole-containing antiviral drug .
  • Anti-Inflammatory Agents : Triazole compounds have shown potential as anti-inflammatory agents . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation .
  • Analgesic Agents : Some triazole compounds have analgesic properties and can be used to relieve pain .
  • Antiepileptic Agents : Triazole compounds such as Rufinamide have been used as antiepileptic drugs .
  • Antihypertensive Agents : Triazole compounds such as Trapidil have been used as antihypertensive drugs .
  • Antidepressant Agents : Triazole compounds such as Trazodone and Nefazodone have been used as antidepressants .
  • Antidiabetic Agents : Some triazole compounds have shown potential as antidiabetic agents .
  • Antianxiety Agents : Triazole compounds such as Alprazolam have been used as antianxiety drugs .
  • Antitubercular Agents : Triazole compounds have shown potential as antitubercular agents .
  • Coordination Chemistry : 1H-1,2,4-Triazol-3-amine is used as a ligand in coordination chemistry .
  • Production of New Functional Materials : 1H-1,2,4-Triazol-3-amine is used as a precursor for the production of new functional materials, such as polymers and metal-organic frameworks .

properties

IUPAC Name

5-chloro-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClN4/c3-1-5-2(4)7-6-1/h(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYCHLFFXNRBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400682
Record name 5-chloro-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-1,2,4-triazol-3-amine

CAS RN

130631-49-1
Record name 5-chloro-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.